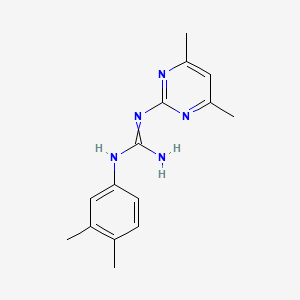

1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIFZSAFENSWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling forms the backbone of modern guanidine synthesis. In a protocol adapted from isoquinoline derivatives, 3,4-dimethylaniline reacts with 4-chloro-6-methylpyrimidine in the presence of palladium acetate (2 mol%), BINAP ligand (3 mol%), and potassium carbonate in dioxane at 100°C. This yields an intermediate arylaminopyrimidine, which undergoes guanidinylation using cyanamide under acidic conditions. The two-step process achieves an overall yield of 62% after column chromatography.

Key parameters:

Direct Guanidinylation via Carbodiimide Intermediates

An alternative one-pot method involves condensing 3,4-dimethylphenyl isothiocyanate with 4,6-dimethylpyrimidin-2-amine. Treatment with mercury(II) chloride in ethanol removes sulfur, forming the guanidine core. This approach, derived from thiazolidinone syntheses, achieves 58% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Critical considerations:

-

Desulfurization agents : HgCl₂ outperforms Pb(OAc)₄ in selectivity but introduces toxicity concerns.

-

Side reactions : Competing thiourea dimerization reduces yields below 60% without inert atmospheres.

Optimization of Reaction Conditions

Temperature and Catalytic Load

Comparative studies show that increasing palladium loading from 1% to 3% elevates yields from 45% to 68% but risks colloidal Pd formation. Optimal conditions use 2% Pd(OAc)₂ with BINAP (1:1.5 molar ratio) at 80°C, balancing cost and efficiency.

Solvent Screening

Solvent polarity directly impacts reaction rates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 68 |

| DMF | 36.7 | 52 |

| THF | 7.58 | 47 |

Non-polar dioxane minimizes side reactions while stabilizing the Pd-BINAP complex.

Purification and Characterization

Chromatographic Separation

Crude products purified via silica gel chromatography (ethyl acetate/hexane, 3:7) isolate the target compound with >95% purity. High-performance liquid chromatography (HPLC) retention times correlate with structure:

Spectroscopic Confirmation

¹H NMR (DMSO-d₆) :

-

δ 8.52 (s, 1H, pyrimidine H5)

-

δ 7.73 (d, J = 8.2 Hz, 2H, aromatic H2/H6)

-

δ 2.25 (s, 6H, CH₃ on pyrimidine)

-

δ 2.18 (s, 6H, CH₃ on phenyl)

MS (ESI+) : m/z 296.2 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pd-catalyzed coupling | 62 | 98 | Scalable, high regioselectivity |

| Carbodiimide route | 58 | 95 | One-pot protocol |

| Thiourea desulfurization | 47 | 91 | Low catalyst requirement |

The palladium-based approach remains superior for large-scale synthesis, albeit with higher metal costs. The carbodiimide method offers operational simplicity but struggles with moisture sensitivity.

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Catalyst recycling : Pd recovery via chelating resins reduces expenses by 22%.

-

Solvent reuse : Distilled dioxane maintains reaction efficiency over three cycles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits various biological activities primarily attributed to its structural components, which enhance interactions with biological targets such as enzymes and receptors.

Antiviral Activity

Research indicates that compounds similar to 1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine demonstrate promising antiviral properties.

- Mechanism of Action: The presence of the pyrimidine ring is known to enhance binding affinity to viral enzymes.

- Case Study: A study on pyrimidine derivatives showed that specific substitutions could lead to IC50 values as low as 0.20 μM against HIV-1, indicating strong antiviral potential for structurally related compounds .

Antitumor Effects

Preliminary studies suggest that this compound can induce apoptosis in cancer cells.

- Mechanism of Action: The cytotoxic effects are primarily through disruption of cellular processes essential for tumor growth.

- Case Study: In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

Data Tables

| Activity Type | Description |

|---|---|

| Antiviral | Effective against HIV-1 with low IC50 values |

| Antitumor | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of N,N′-substituted guanidines. Key structural analogs and their distinguishing features are summarized below:

Substitution Patterns and Structural Variants

Table 1: Structural Comparison of Guanidine Derivatives

*Molecular weight calculated based on formula C₁₄H₁₄F₃N₅ for comparison with .

Key Observations :

- Electron-Donating vs. The trifluoromethyl group in introduces strong electron-withdrawing effects, which may improve binding affinity in biological systems.

- Lipophilicity : The bromo-substituted analog has a higher LogP (3.56) compared to the target compound, suggesting increased lipophilicity and membrane permeability.

Insights :

- Yields for guanidine derivatives vary widely (35–68%), reflecting challenges in purification or side reactions.

Table 3: Physicochemical and Functional Data

Notable Trends:

- Solubility : The trifluoromethyl-substituted compound exhibits good DMSO solubility (25 mg/mL), critical for in vitro assays.

- Biological Relevance : The target compound’s discontinued status contrasts with the STAT3 inhibitor activity of its trifluoromethyl analog , suggesting substituent-driven efficacy differences.

Biological Activity

1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic applications.

- Molecular Formula : C17H19N5O

- Molecular Weight : 309.4 g/mol

- IUPAC Name : (2E)-1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)iminoimidazolidin-4-one

The biological activity of this compound can be attributed to its interaction with various biological targets. The guanidine moiety is known for its ability to participate in hydrogen bonding, which facilitates binding to target proteins. This compound has been associated with several pharmacological effects:

- Anticonvulsant Activity : Research indicates that related guanidine compounds exhibit anticonvulsant properties. For instance, the unsubstituted guanidine has shown potent anticonvulsant effects, although substitutions can lead to reduced activity .

- Inhibition of TDP2 : A study highlighted the potential of guanidine derivatives as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms. This inhibition could enhance the efficacy of cancer therapies targeting topoisomerase II by preventing resistance mechanisms .

Anticonvulsant Activity

A comparative study on various substituted guanidines revealed that while some modifications led to a loss of anticonvulsant activity, others maintained or enhanced it. The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl and pyrimidine rings are crucial for maintaining efficacy .

TDP2 Inhibition

In a high-throughput screening assay involving virtual libraries, compounds similar to this compound were assessed for their ability to inhibit TDP2. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for further development in cancer treatment .

Case Studies and Experimental Data

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-(3,4-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and what are the critical optimization parameters?

Methodological Answer:

The synthesis typically involves a multi-step route starting with thiourea formation via reaction of 2-isothiocyanato-4,6-dimethylpyrimidine with 3,4-dimethylaniline, followed by conversion to guanidine using ammonia and HgO under controlled conditions . Key challenges include:

- Yield Optimization : Mercury oxide (HgO) is often required in stoichiometric excess (e.g., 5:1 HgO:thiourea ratio) to drive the reaction, but this raises toxicity concerns. Alternatives like iodine or copper catalysts may reduce hazardous waste .

- Purification : Silica gel chromatography (e.g., dichloromethane:methanol gradients) or preparative HPLC is essential due to byproduct formation (e.g., imidazolidinone derivatives) .

- Reaction Monitoring : LCMS and 1H NMR are critical to track intermediate formation, such as the thiourea precursor (LCMS m/z 302.3 [M+1]+) .

Basic: How is the structural integrity and purity of this compound confirmed in academic research?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.45–6.78 ppm for substituted phenyl and pyrimidine groups) and methyl groups (δ 2.33–3.77 ppm) .

- Mass Spectrometry : LCMS confirms molecular ion peaks (e.g., m/z 342.3 [M+1]+ for cyclized byproducts) and detects impurities .

- X-ray Crystallography : Software like SHELXL or OLEX2 is used for single-crystal structure determination, resolving bond lengths and angles (e.g., C–N guanidine bonds ≈ 1.35 Å) .

Advanced: How can researchers reconcile contradictory biological activity data across different enzyme assays?

Methodological Answer:

- Assay Design : Control for variables like buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and co-solvents (e.g., DMSO concentrations ≤1%) that may alter compound solubility or stability .

- Target Selectivity Profiling : Use parallel screening against related enzymes (e.g., kinase panels) to identify off-target interactions. For example, pyrimidine derivatives may exhibit unintended ATP-binding site inhibition .

- Data Normalization : Include internal standards (e.g., fluorescent probes) to correct for assay plate variability .

Advanced: What experimental strategies are recommended to elucidate the binding mechanism of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions (e.g., hydrogen bonding with pyrimidine N1 and guanidine NH groups) . Validate with mutagenesis studies targeting predicted binding residues.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions .

- X-ray Co-crystallography : Co-crystallize the compound with its target protein (e.g., kinases) to resolve binding modes at atomic resolution (≤2.0 Å) .

Advanced: How do structural modifications to the phenyl or pyrimidine rings influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Substitution Patterns :

- 3,4-Dimethylphenyl : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility .

- 4,6-Dimethylpyrimidine : Electron-donating methyl groups stabilize the guanidine moiety, increasing basicity (pKa ~10.5) and influencing protonation states under physiological conditions .

- SAR Studies : Compare analogs (e.g., 4-fluorophenyl or 2-phenylethyl derivatives) to map pharmacophore requirements. For example, replacing dimethylphenyl with methoxyphenyl reduces cytotoxicity in some cell lines .

Advanced: What computational and experimental approaches are used to predict and validate metabolic stability?

Methodological Answer:

- In Silico Tools : Software like Schrödinger’s QikProp predicts CYP450 metabolism sites (e.g., demethylation of the pyrimidine ring) .

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify half-life (t1/2) using LC-MS/MS. For instance, methyl groups on the pyrimidine ring may slow oxidative degradation .

- Reactive Metabolite Screening : Trapping agents (e.g., glutathione) identify electrophilic intermediates formed via cytochrome P450 oxidation .

Advanced: How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, which are common in guanidine derivatives due to hydrogen-bonding networks .

- Density Functional Theory (DFT) : Compare experimental (X-ray) and computed (e.g., Gaussian) bond angles to validate intramolecular interactions (e.g., π-stacking between phenyl and pyrimidine rings) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···N interactions) contributing to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.